molecular formula C28H47BrO B1508618 (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one CAS No. 2102-31-0

(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one

Cat. No.: B1508618
CAS No.: 2102-31-0
M. Wt: 479.6 g/mol
InChI Key: VJESLMVYXPLTHU-MVJJLJOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one is a synthetic steroid compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position on the cholestan-3-one skeleton.

Properties

IUPAC Name

(2R,5S,8S,9S,10R,13R,14S,17R)-2-bromo-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47BrO/c1-18(2)8-7-9-19(3)21-10-11-22-20-12-14-26(4)17-25(30)24(29)16-28(26,6)23(20)13-15-27(21,22)5/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESLMVYXPLTHU-MVJJLJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CC(C(=O)C4)Br)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@]3(C[C@H](C(=O)C4)Br)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725017
Record name (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102-31-0
Record name (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one typically involves the bromination of 5-methylcholestan-3-one. This reaction can be carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of different halogenated derivatives.

Scientific Research Applications

(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has several scientific research applications, including:

  • Chemistry: The compound is used as a precursor in the synthesis of other steroid derivatives.

  • Biology: It serves as a tool in studying steroid hormone receptors and their biological functions.

  • Medicine: The compound has potential therapeutic applications in the treatment of certain diseases, such as inflammatory conditions and metabolic disorders.

  • Industry: It is utilized in the production of various pharmaceuticals and chemical intermediates.

Mechanism of Action

(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one is similar to other steroid compounds, such as cholestan-3-one and 5α-dihydroprogesterone. its unique structural features, including the bromine atom and methyl group, distinguish it from these compounds and contribute to its distinct biological and chemical properties.

Comparison with Similar Compounds

  • Cholestan-3-one

  • 5α-Dihydroprogesterone

  • 2-Methylcholestan-3-one

  • 2-Bromocholestan-3-one

This comprehensive overview highlights the significance of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and application.

Is there anything specific you would like to know more about?

Biological Activity

(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one is a synthetic steroid compound that has attracted interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 2-position and a methyl group at the 5-position on the cholestan-3-one skeleton. Its molecular formula is C27H45BrOC_{27}H_{45}BrO, with a molecular weight of approximately 479.6 g/mol. The presence of these functional groups contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. The compound binds to these receptors, leading to the activation or inhibition of specific signaling pathways that regulate various physiological processes. This interaction can modulate gene expression and influence cellular responses in target tissues.

Biological Activity and Therapeutic Potential

Research has demonstrated various biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, which may have applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated in vitro against lung carcinoma cells, showing promising results in inhibiting cell proliferation.
  • Hormonal Activity : As a steroid derivative, it may influence hormonal pathways, potentially affecting metabolism and growth processes in various organisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays have indicated that the compound exhibits selective cytotoxicity against cancer cell lines such as NCI-H292 (lung cancer) with an IC50 value indicating significant potency. This suggests potential for further development as an anticancer agent .
  • Hormonal Activity in Model Organisms : Research involving model organisms like Caenorhabditis elegans has demonstrated the hormonal activity of cholesterol derivatives, including brominated variants. These studies highlight the relevance of such compounds in understanding steroid hormone signaling pathways .
  • Synthesis and Reactivity : The synthesis of this compound typically involves bromination reactions under controlled conditions. Its reactivity profile includes oxidation and substitution reactions that can lead to various derivatives with distinct biological activities .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameBiological ActivityNotes
Cholestan-3-oneBaseline for steroid activityCommonly studied steroid precursor
5α-DihydroprogesteroneHormonal activityKnown for its role in reproductive biology
2-Methylcholestan-3-oneLimited studiesPotential analog with varying effects
2-Bromocholestan-3-oneSimilar reactivityInvestigated for its synthetic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one
Reactant of Route 2
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.